molecular formula C11H11BrF3NO B2632338 2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide CAS No. 1934159-23-5

2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide

Cat. No.: B2632338
CAS No.: 1934159-23-5
M. Wt: 310.114
InChI Key: NEELVCBZGMVYLV-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide is an organic compound that features a bromine atom, a trifluoromethyl group, and a benzyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the reaction of 2-(trifluoromethyl)benzyl bromide with propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Major products are ketones or aldehydes.

    Reduction: The primary product is the corresponding amine.

Scientific Research Applications

2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethyl group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide
  • 2-Bromo-N-[3-(trifluoromethyl)benzyl]propanamide
  • 2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide

Uniqueness

2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-bromo-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-7(12)10(17)16-6-8-4-2-3-5-9(8)11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEELVCBZGMVYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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